

A Technical Guide to the Spectroscopic Characterization of 2-Morpholinonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholinonicotinic Acid

Cat. No.: B1585940

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Introduction: The Imperative for Structural Verification

2-Morpholinonicotinic acid (CAS 423768-54-1) is a heterocyclic compound incorporating a pyridinecarboxylic acid backbone, a structure of significant interest in medicinal chemistry and drug development.[1][2] Derivatives of nicotinic acid are explored for a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[3][4][5] For any scientist engaged in the synthesis, modification, or application of such novel chemical entities, unambiguous structural confirmation is the cornerstone of reliable research. Failure to rigorously verify the molecular structure can lead to erroneous structure-activity relationship (SAR) conclusions, wasted resources, and irreproducible results.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of **2-morpholinonicotinic acid**. Moving beyond a mere presentation of data, we will explore the underlying principles, the rationale behind experimental choices, and the integrated logic required to assemble a cohesive and irrefutable structural proof.

Molecular Structure and Predicted Spectroscopic Features

Before delving into the spectra, a preliminary analysis of the **2-morpholinonicotinic acid** structure is essential. The molecule consists of three key components:

- A trisubstituted pyridine ring: This aromatic system will produce distinct signals in both ^1H and ^{13}C NMR spectroscopy.
- A carboxylic acid group: This functional group has highly characteristic signatures in IR (a broad O-H stretch and a C=O stretch) and ^{13}C NMR spectroscopy.
- A morpholine substituent: This saturated heterocycle will exhibit characteristic aliphatic signals in NMR, typically seen as two distinct triplets in the ^1H spectrum.^[6]

Based on this structure, with a molecular formula of $\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_3$ and a molecular weight of 208.21 g/mol, we can anticipate a specific set of spectroscopic data points that, when taken together, will provide a unique fingerprint for the molecule.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ^1H and ^{13}C nuclei, we can map the carbon-hydrogen framework and identify neighboring functional groups.

Expert Insight: Solvent Selection

The choice of solvent is critical for NMR analysis. For **2-morpholinonicotinic acid**, which contains both acidic (carboxylic acid) and basic (pyridine and morpholine nitrogens) centers, a polar aprotic solvent like Dimethyl Sulfoxide- d_6 (DMSO- d_6) is an excellent choice. It readily dissolves the molecule and, importantly, its residual proton signal (around 2.50 ppm) does not typically obscure key analyte signals.^[8] Furthermore, the acidic proton of the carboxylic acid is often observable in DMSO- d_6 as a broad singlet, which might be lost to exchange in protic solvents like D_2O or CD_3OD .

^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum provides a count of distinct proton types and their neighboring relationships through spin-spin coupling.

Table 1: Predicted ^1H NMR Data for **2-Morpholinonicotinic Acid** (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Comparative Data
~13.0 - 12.0	br s	1H	Carboxylic Acid (-COOH)	The acidic proton is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange. Its presence is a key indicator of the carboxylic acid functionality.
~8.15	dd	1H	H-6 (Pyridine)	This proton is ortho to the ring nitrogen and experiences strong deshielding. It will appear as a doublet of doublets due to coupling with H-4 and H-5. For comparison, the H-6 proton in 2-chloronicotinic acid appears at 8.6 ppm.[9]
~7.90	dd	1H	H-4 (Pyridine)	This proton is ortho to the carboxylic acid group, leading to significant

deshielding. It couples to both H-5 and H-6.

~7.00

dd

1H

H-5 (Pyridine)

This proton is coupled to both H-4 and H-6, appearing as a doublet of doublets in the most upfield region of the aromatic signals. In 2-aminonicotinic acid, the analogous proton is observed around 6.8 ppm. [\[10\]](#)

~3.70

t

4H

Morpholine (-O-CH₂-)

Protons on carbons adjacent to the morpholine oxygen are deshielded relative to those next to the nitrogen. They appear as a triplet due to coupling with the adjacent CH₂ group. Morpholine itself shows a signal at ~3.57 ppm for these protons. [\[6\]](#)

~3.40	t	4H	Morpholine (Pyridine-N-CH ₂ -)	Protons on carbons adjacent to the nitrogen (which is attached to the electron-deficient pyridine ring) are also deshielded. They appear as a triplet. The signal for the N-CH ₂ protons in morpholine is typically around 2.77 ppm. ^[11] The downfield shift is expected.
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¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

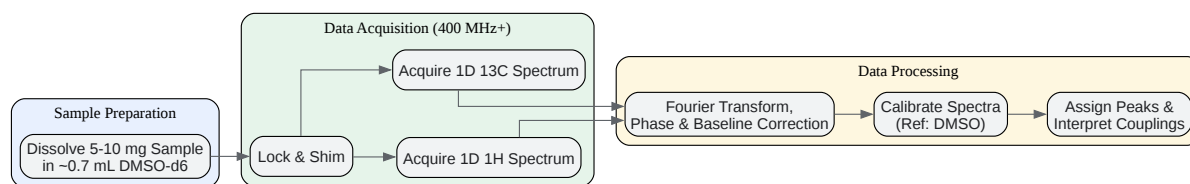
Table 2: Predicted ¹³C NMR Data for **2-Morpholinonicotinic Acid** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale & Comparative Data
~167.0	Carboxylic Acid (-COOH)	The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region. 2-Methylnicotinic acid shows this carbon at 168.1 ppm.[12]
~159.0	C-2 (Pyridine)	This is the carbon directly attached to the electron-donating morpholine nitrogen, causing a significant downfield shift.
~152.0	C-6 (Pyridine)	The carbon atom ortho to the ring nitrogen is strongly deshielded. In 2-picolinic acid, the equivalent carbon (alpha to N) is at 148.1 ppm.[13]
~139.0	C-4 (Pyridine)	This carbon is para to the morpholine group and ortho to the carboxylic acid, resulting in a downfield shift.
~118.0	C-5 (Pyridine)	This carbon signal is expected to be further upfield compared to the other ring carbons.
~108.0	C-3 (Pyridine)	This is the carbon bearing the carboxylic acid group.
~66.0	Morpholine (-O-CH ₂ -)	The carbons adjacent to the oxygen atom in morpholine are deshielded and typically appear around 67 ppm.[6][11]
~45.0	Morpholine (Pyridine-N-CH ₂ -)	The carbons adjacent to the nitrogen are less deshielded

than those next to oxygen. In morpholine, this signal is at 47.8 ppm.[11] The attachment to the pyridine ring will influence this position.

Protocol: NMR Data Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-morpholinonicotinic acid** and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, vortexing gently if necessary.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving the coupled pyridine protons.
- **Shimming:** Shim the magnetic field to optimize homogeneity, using the solvent deuterium lock signal. Aim for a narrow and symmetrical lock signal.
- **¹H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. A 30-degree pulse angle with a 1-2 second relaxation delay is typically sufficient.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[8]



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Caption: Workflow for NMR analysis of **2-Morpholinonicotinic Acid**.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an exceptionally rapid and effective method for identifying the presence of key functional groups.

Expert Insight: ATR Technique

For a solid powder like **2-morpholinonicotinic acid**, Attenuated Total Reflectance (ATR) is the modern technique of choice over traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply pressing the sample against a crystal (often diamond).

IR Spectrum Analysis

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 3: Predicted IR Absorption Bands for **2-Morpholinonicotinic Acid**

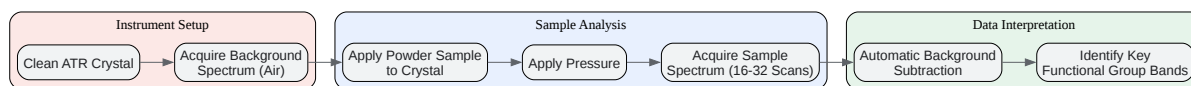
Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group	Rationale & Comparative Data
3300 - 2500	Broad	O-H stretch	Carboxylic Acid	This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer. [14] It often overlaps with C-H stretching bands.
~1710 - 1680	Strong	C=O stretch	Carboxylic Acid	The carbonyl stretch is typically a strong, sharp band. Its position indicates a conjugated carboxylic acid. Nicotinic acid itself shows a strong band in this region. [15] [16]
~1600, ~1450	Medium	C=C and C=N ring stretches	Pyridine Ring	Aromatic rings display several characteristic stretching vibrations in this fingerprint region.
~1300 - 1200	Strong	C-O stretch	Carboxylic Acid & Morpholine	This region will contain strong absorptions from

the C-O single bond of the carboxylic acid and the C-O-C ether linkage within the morpholine ring.

~1115	Strong	C-O-C asymmetric stretch	Morpholine Ether	The ether linkage in the morpholine ring gives rise to a characteristic strong absorption.
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Protocol: ATR-FTIR Spectroscopy

- **Background Scan:** Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR unit. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
- **Sample Application:** Place a small amount of the **2-morpholinonicotinic acid** powder onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values.



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Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers further structural clues.

Expert Insight: Ionization Method

Electrospray Ionization (ESI) is the ideal method for a molecule like **2-morpholinonicotinic acid**.^[17] It is a soft ionization technique that is well-suited for polar, non-volatile molecules. The presence of multiple basic nitrogen atoms and an acidic proton means the molecule can be readily detected in either positive ion mode (as $[M+H]^+$) or negative ion mode (as $[M-H]^-$). High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or TOF analyzer, is essential for confirming the elemental composition.^{[17][18]}

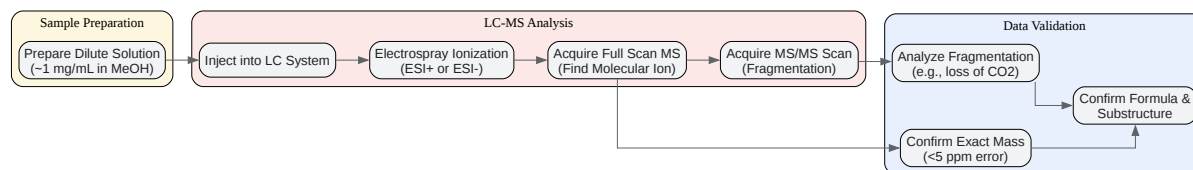
Mass Spectrum Analysis

- **Molecular Ion Peak:** The primary goal is to observe the molecular ion. The exact mass of $C_{10}H_{12}N_2O_3$ is 208.0848 g/mol .
 - In positive ion mode (ESI+), the expected peak would be the protonated molecule, $[M+H]^+$, at a mass-to-charge ratio (m/z) of 209.0921.
 - In negative ion mode (ESI-), the expected peak would be the deprotonated molecule, $[M-H]^-$, at m/z 207.0775.

- **High-Resolution Confirmation:** An HRMS instrument can measure these masses with an accuracy of <5 ppm, allowing for the unambiguous confirmation of the molecular formula $C_{10}H_{13}N_2O_3^+$ (for ESI+) or $C_{10}H_{11}N_2O_3^-$ (for ESI-). This capability definitively rules out other potential structures with the same nominal mass.
- **Fragmentation (MS/MS):** Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and fragmenting it to provide further structural proof. A characteristic fragmentation pathway would be the loss of CO_2 (44 Da) from the carboxylic acid group, a common fragmentation for such compounds.^[18] This would result in a fragment ion at m/z 165.0977 ($[M+H - CO_2]^+$).

Protocol: LC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- **Chromatographic Separation:** Inject the sample into a Liquid Chromatography (LC) system. While not strictly necessary for a pure standard, LC is crucial for separating the analyte from any impurities and delivering a clean sample to the mass spectrometer.
- **Ionization:** The eluent from the LC column is directed into the ESI source of the mass spectrometer.
- **Full Scan MS:** Acquire a full scan mass spectrum to locate the molecular ion ($[M+H]^+$ or $[M-H]^-$).
- **HRMS Confirmation:** If using an HRMS instrument, confirm that the measured exact mass is within 5 ppm of the theoretical mass for the expected molecular formula.
- **MS/MS Analysis (Optional but Recommended):** Perform a product ion scan on the isolated molecular ion peak to observe characteristic fragmentation patterns, such as the loss of CO_2 .



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Caption: Workflow for LC-MS analysis and structural confirmation.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of all data points into a single, consistent structural assignment.

- MS confirms the molecular formula is $C_{10}H_{12}N_2O_3$.
- IR confirms the presence of a carboxylic acid (broad O-H, strong C=O) and an aromatic ring.
- ^{13}C NMR confirms the presence of 10 unique carbons, including one carbonyl, six aromatic/olefinic carbons, and four aliphatic carbons (two consistent with C-O and two with C-N environments).
- 1H NMR provides the final, definitive proof of connectivity. It shows the three protons on a trisubstituted pyridine ring, the acidic proton, and the two distinct 4H signals of a morpholine ring. The integration (1:1:1:1:4:4) perfectly matches the $C_{10}H_{12}N_2O_3$ formula established by MS.

Together, these interlocking pieces of evidence form a self-validating system that leads to the unequivocal identification of the sample as **2-Morpholinonicotinic Acid**. This rigorous, multi-technique approach ensures the scientific integrity required for high-impact research and development.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Morpholinonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585940#spectroscopic-data-nmr-ir-ms-for-2-morpholinonicotinic-acid]

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